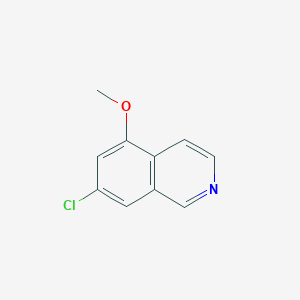

7-Chloro-5-methoxyisoquinoline

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical and Biological Research

The isoquinoline framework is a privileged structure in medicinal chemistry, appearing in a vast number of natural alkaloids and synthetic compounds with a broad spectrum of biological activities. mdpi.comamerigoscientific.comnih.gov These derivatives have been extensively explored and have led to the development of various therapeutic agents. amerigoscientific.comwisdomlib.org The diverse pharmacological activities associated with isoquinoline derivatives include antitumor, antimicrobial, anti-inflammatory, and antihypertensive effects, among others. mdpi.comamerigoscientific.comwisdomlib.org

The versatility of the isoquinoline ring allows for substitutions at various positions, leading to a wide array of derivatives with distinct properties. nih.govrsc.org The ability to modify the core structure has made isoquinolines a focal point of research in the quest for new and improved therapeutic agents. mdpi.comrsc.org

Role of Halogen and Methoxy (B1213986) Substituents in Heterocyclic Frameworks

The introduction of substituents, such as halogens and methoxy groups, onto a heterocyclic framework like isoquinoline can significantly influence its physicochemical properties and biological activity.

Halogens , including chlorine, are known to play crucial roles in the activation and structural modification of organic compounds. mdpi.com Their high electrophilicity and ability to act as leaving groups are pivotal in synthetic organic chemistry. mdpi.com In medicinal chemistry, the presence of a halogen atom can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. sigmaaldrich.comresearchgate.net Halogenated heterocycles are widely used as intermediates in the synthesis of more complex molecules. sigmaaldrich.com

The methoxy group (-OCH3) is another key substituent that can modulate the electronic and steric properties of a molecule. As an electron-donating group, it can influence the reactivity of the aromatic system. mdpi.comencyclopedia.pub In drug design, the methoxy group can impact a compound's solubility, membrane permeability, and metabolic pathways. mdpi.comencyclopedia.pub The presence of methoxy groups has been shown to enhance the inhibitory activity of certain heterocyclic compounds. mdpi.com

Overview of Research Trajectories for Novel Isoquinoline Compounds

The exploration of novel isoquinoline compounds continues to be an active area of research, driven by the need for new therapeutic agents with improved efficacy and safety profiles. nih.govrsc.org Modern synthetic methodologies are continuously being developed to create diverse isoquinoline derivatives. nih.govrsc.org Research is focused on synthesizing and evaluating new substituted isoquinolines for a wide range of biological activities. nih.govfrontiersin.org

A key trajectory in this field is the strategic combination of different substituents to fine-tune the pharmacological properties of the isoquinoline core. The compound 7-Chloro-5-methoxyisoquinoline represents an example of this approach, incorporating both a halogen and a methoxy group. This specific substitution pattern is of interest for its potential to confer unique biological activities, making it a subject for further investigation in medicinal chemistry.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 2708280-72-0 bldpharm.com |

| Molecular Formula | C10H8ClNO bldpharm.com |

| Molecular Weight | 193.63 g/mol bldpharm.com |

| SMILES Code | COC1=CC(Cl)=CC2=C1C=CN=C2 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVODQPYKEVMERE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 7-Chloro-5-methoxyisoquinoline

The construction of the this compound scaffold can be achieved through classical isoquinoline (B145761) synthesis methodologies or by introducing the specific functional groups onto a pre-existing isoquinoline core.

Established synthetic routes provide the foundational strategies for building the core isoquinoline ring system with the desired substitution pattern.

The Pomeranz-Fritsch reaction is a cornerstone in isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. pharmaguideline.comwikipedia.org To specifically synthesize this compound, this method requires a precisely substituted benzaldehyde precursor. The starting material of choice is 3-chloro-5-methoxybenzaldehyde, which undergoes condensation with a 2,2-dialkoxyethylamine to form the necessary Schiff base intermediate. smolecule.com Subsequent treatment with a strong acid, typically concentrated sulfuric acid, induces intramolecular electrophilic cyclization to form the isoquinoline ring. wikipedia.org The electronic nature of the substituents on the benzaldehyde ring influences the reaction's efficiency. The methoxy (B1213986) group is electron-donating, which facilitates the cyclization, while the chloro group has a mild electron-withdrawing effect. smolecule.com

Table 1: Parameters for the Pomeranz-Fritsch Synthesis of this compound

| Parameter | Description | Typical Values/Reagents |

| Aromatic Precursor | The substituted benzaldehyde carrying the required functional groups. | 3-Chloro-5-methoxybenzaldehyde |

| Amine Reagent | Forms the Schiff base intermediate with the benzaldehyde. | 2,2-Diethoxyethylamine or 2,2-dimethoxyethylamine |

| Catalyst | Strong acid required to promote the intramolecular cyclization. | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | The reaction is typically conducted at elevated temperatures. | 80–120 °C |

| Reported Yield | The efficiency of the transformation can vary based on conditions. | 40–80% smolecule.com |

The Skraup synthesis is a classic method for producing quinolines and is not directly applicable to the synthesis of isoquinolines due to the resulting regiochemistry. However, analogous acid-catalyzed cyclization reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, serve as the primary "Skraup-type" methodologies for the isoquinoline core.

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comorganic-chemistry.orgwikipedia.org To apply this to this compound, one would start with N-acetyl-2-(3-chloro-5-methoxyphenyl)ethylamine. The cyclization is an intramolecular electrophilic aromatic substitution, and the presence of the activating methoxy group on the aromatic ring facilitates this process. jk-sci.com The initial product is a 3,4-dihydroisoquinoline, which must be subsequently oxidized (dehydrogenated) using a reagent such as palladium on carbon (Pd/C) or manganese dioxide (MnO₂) to yield the fully aromatic isoquinoline. smolecule.com

The Pictet-Spengler reaction provides another route, condensing a β-phenylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org For this specific target, 2-(3-chloro-5-methoxyphenyl)ethylamine would be reacted with an aldehyde (e.g., formaldehyde). The resulting 1,2,3,4-tetrahydroisoquinoline intermediate requires a two-step oxidation to achieve the final aromatic isoquinoline structure. smolecule.com

Table 2: Comparison of Bischler-Napieralski and Pictet-Spengler Routes

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

| Precursor | β-Phenylethylamide (e.g., N-acetyl-2-(3-chloro-5-methoxyphenyl)ethylamine) | β-Phenylethylamine (e.g., 2-(3-chloro-5-methoxyphenyl)ethylamine) |

| Reagent | Dehydrating agent (e.g., POCl₃, P₂O₅) | Aldehyde or Ketone (e.g., formaldehyde) |

| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

| Aromatization | Single oxidation step required | Two-step oxidation (dehydrogenation) required |

| Typical Conditions | Refluxing in POCl₃ or PPA | Acidic media (HCl, TFA), 60-100 °C smolecule.com |

An alternative synthetic strategy involves introducing the chloro and methoxy substituents onto a pre-formed isoquinoline or a closely related precursor.

One approach is the direct chlorination of 5-methoxyisoquinoline. This involves treating 5-methoxyisoquinoline with a suitable chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the C-7 position. smolecule.com Modern electrophilic chlorination techniques using reagents like N-chlorosuccinimide (NCS) or systems like hydrochloric acid/dimethyl sulfoxide may also be applicable, offering potentially milder conditions. smolecule.com

A second approach involves nucleophilic aromatic substitution to introduce the methoxy group. This would begin with a 7-chloroisoquinoline precursor. The chlorine atom at the C-7 position makes the ring susceptible to nucleophilic attack. Reaction with a strong nucleophile like sodium methoxide (NaOMe) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-150 °C) can displace a suitable leaving group at the C-5 position, although direct substitution on an unsubstituted 7-chloroisoquinoline at C-5 is challenging and typically requires an activated precursor. smolecule.com More commonly, a precursor like 5,7-dichloroisoquinoline would be used, allowing for selective methoxylation at the C-5 position.

Exploration of Established Isoquinoline Synthesis Routes

Reactivity Studies of this compound and Related Analogues

The reactivity of this compound is governed by the electronic properties of the isoquinoline nucleus and the directing effects of its substituents.

In electrophilic aromatic substitution (SₑAr), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. masterorganicchemistry.com The isoquinoline ring system consists of two fused rings: a pyridine ring and a benzene (B151609) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the benzene ring (carbocyclic ring).

The outcome of such reactions on this compound is directed by the existing substituents.

Methoxy Group (-OCH₃) at C-5: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density via resonance. It will direct incoming electrophiles to the C-6 and C-8 positions.

Chloro Group (-Cl) at C-7: This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. It directs incoming electrophiles to the C-6 and C-8 positions.

Given that both substituents direct to the same positions (C-6 and C-8), these are the most likely sites for electrophilic attack. The strong activating effect of the methoxy group would likely make the C-8 position the most favored site for substitution due to steric hindrance at the C-6 position from the adjacent C-5 methoxy group. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., using Br₂/FeBr₃). youtube.comyoutube.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |

| -OCH₃ | C-5 | Activating (Resonance) | ortho, para | C-6, C-8 |

| -Cl | C-7 | Deactivating (Inductive) | ortho, para | C-6, C-8 |

| Ring Nitrogen | N-2 | Deactivating (Inductive) | Deactivates pyridine ring | Favors substitution on the benzene ring |

| Overall Prediction | - | - | - | C-8 (major), C-6 (minor) |

Nucleophilic Substitution Reactions

The halogenated benzene ring of the isoquinoline system is amenable to nucleophilic substitution, primarily through modern catalytic methods that facilitate the displacement of the chloride.

The chlorine atom at the C-7 position serves as a key handle for introducing structural diversity through cross-coupling reactions. While classical nucleophilic aromatic substitution (SNAr) is possible, the chloro group is particularly well-suited for palladium-catalyzed reactions, which proceed under milder conditions and with broader substrate scope.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with a wide variety of amine nucleophiles. wikipedia.org The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgresearchgate.net This strategy allows for the synthesis of a diverse library of 7-aminoisoquinoline derivatives.

Interactive Table: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes the Pd center and facilitates catalytic steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

| Nucleophile | Primary amines, secondary amines, anilines | Replaces the chlorine atom |

Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction): The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgfishersci.co.uk This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. fishersci.co.uk For this compound, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position, significantly expanding the molecular framework. The catalytic cycle involves oxidative addition of Pd(0) to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination. libretexts.org

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Enhances catalyst activity and stability |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic or organic solvent systems are common |

| Coupling Partner | Arylboronic acids, vinylboronic esters | Provides the carbon fragment to be installed |

The 5-methoxy group is generally stable under many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, it can be chemically transformed, most commonly through ether cleavage (demethylation) to yield the corresponding phenol, 7-chloro-isoquinolin-5-ol. This transformation is typically achieved using strong Lewis acids or proton acids.

Common reagents for O-demethylation include:

Boron tribromide (BBr₃)

Hydrobromic acid (HBr)

Trimethylsilyl iodide (TMSI)

The resulting hydroxyl group can then serve as a site for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions.

Reduction and Oxidation Pathways

Reduction: The isoquinoline ring system can undergo reduction, most commonly via catalytic hydrogenation. This process typically reduces the pyridine portion of the scaffold, yielding 7-chloro-5-methoxy-1,2,3,4-tetrahydroisoquinoline. This transformation converts the planar, aromatic heterocycle into a more flexible, three-dimensional structure, which can be highly desirable for biological applications.

Typical Conditions: H₂ gas, Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) catalyst, in a solvent like ethanol or acetic acid.

Oxidation: While the benzene ring of isoquinoline is relatively resistant to oxidation, the nitrogen atom can be oxidized to form an N-oxide. This reaction is often performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The resulting this compound N-oxide exhibits altered electronic properties and can be a precursor for further functionalization, particularly at the C-1 position. Harsh oxidation using reagents like potassium permanganate could potentially lead to cleavage of the benzene ring, though this is a less controlled and synthetically useful pathway. smolecule.com

Derivatization Strategies for Structural Diversity

This compound is a valuable starting material for creating diverse molecular architectures, driven by the need for novel compounds in drug discovery and materials science.

Synthesis of Novel Isoquinoline Scaffolds

The functional handles of this compound allow it to be used as a building block for more complex, polycyclic systems. The halogen displacement reactions are central to these strategies. For example, a Suzuki coupling reaction can be employed to fuse an additional aromatic or heterocyclic ring onto the isoquinoline core. If a boronic acid containing a second functional group is used, subsequent intramolecular cyclization reactions can lead to the formation of rigid, novel scaffolds. The synthesis of tricyclic systems like pyrrolo[2,1,a]isoquinolines from substituted isoquinolines demonstrates a general strategy for building such complex frameworks. mdpi.com

Generation of Functionalized Derivatives for Biological Evaluation

The derivatization of the this compound core is a key strategy for generating compound libraries for biological screening. Research on analogous 7-chloroquinoline structures has shown that modification at this position can lead to potent biological activity. semanticscholar.orgmdpi.com

C-N Bond Formation: Using the Buchwald-Hartwig amination, a wide array of amines can be introduced at the 7-position. The resulting amino-isoquinolines can be evaluated for activities such as kinase inhibition, antimicrobial effects, or antiproliferative properties. Studies on 7-chloroquinolines have shown that introducing different amine side chains is a successful strategy for developing antimalarial and anticancer agents. semanticscholar.orgmdpi.com

C-C Bond Formation: The Suzuki coupling allows for the introduction of various substituted aryl or heteroaryl groups. This can modulate the compound's size, lipophilicity, and potential for new intermolecular interactions with biological targets.

Modification of the Methoxy Group: Conversion of the 5-methoxy group to a hydroxyl group provides a new point for derivatization. The resulting phenol can be alkylated to generate a library of ether-linked side chains, which can be used to probe interactions with target proteins.

The systematic application of these synthetic transformations enables the creation of a diverse set of derivatives from a single, advanced intermediate, facilitating structure-activity relationship (SAR) studies.

Interactive Table: Potential Derivatives for Biological Screening

| Starting Material | Reaction Type | Reagent Class | Resulting Functional Group at C-7 | Potential Biological Relevance |

|---|---|---|---|---|

| This compound | Buchwald-Hartwig | Amines (R-NH₂) | Secondary/Tertiary Amino | Kinase Inhibitors, Antiproliferatives mdpi.com |

| This compound | Suzuki Coupling | Boronic Acids (R-B(OH)₂) | Aryl, Heteroaryl, Alkyl | Modulating solubility and target binding |

| This compound | Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Alkynyl | Rigid linkers, fluorescent probes |

Stereoselective Synthesis of Chiral Analogues

The development of synthetic methodologies to access enantiomerically pure or enriched chiral analogues of this compound is a significant area of research, primarily driven by the often-differentiated biological activities of individual enantiomers. Stereoselective synthesis in this context largely focuses on the creation of chiral centers, typically at the C-1 position of a reduced isoquinoline core, leading to chiral tetrahydroisoquinoline structures. These methods can be broadly categorized into catalyst-controlled and substrate-controlled strategies.

One of the most effective and widely employed methods for the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is the catalytic asymmetric reduction of a prochiral 3,4-dihydroisoquinoline precursor. nih.govrsc.org This approach is highly atom-economical and can provide access to a wide range of chiral products with high enantioselectivity. mdpi.com The key step is the enantioselective reduction of the C=N double bond of the dihydroisoquinoline intermediate. nih.gov

For a hypothetical synthesis of a chiral analogue of this compound, such as (R)-1-methyl-7-chloro-5-methoxy-1,2,3,4-tetrahydroisoquinoline, the synthesis would begin with the preparation of the corresponding 7-chloro-5-methoxy-1-methyl-3,4-dihydroisoquinoline. This intermediate can be synthesized via the Bischler-Napieralski reaction from an appropriately substituted β-phenylethylamine. rsc.org The subsequent asymmetric reduction can be achieved using a variety of chiral catalysts and hydrogen sources.

A prominent example of such a catalytic system is the use of a chiral ruthenium catalyst, often in combination with a hydrogen donor like formic acid or isopropanol in a process known as asymmetric transfer hydrogenation (ATH). acs.org The choice of chiral ligand is crucial for achieving high enantioselectivity.

Table 1: Catalytic Asymmetric Transfer Hydrogenation of a Prochiral Dihydroisoquinoline

| Entry | Catalyst | Chiral Ligand | Reductant | Solvent | Yield (%) | ee (%) |

| 1 | [RuCl₂(arene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 95 | 98 (R) |

| 2 | [IrCp*Cl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | DMF | 92 | 96 (S) |

| 3 | Rh(cod)₂BF₄ | (R)-BINAP | H₂ (50 atm) | MeOH | 98 | 99 (R) |

Another powerful strategy for the stereoselective synthesis of chiral isoquinoline analogues is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is then removed in a subsequent step. For instance, a chiral formamidine can be affixed to a tetrahydroisoquinoline precursor to direct the asymmetric C-C bond formation at the position alpha to the nitrogen atom. This method allows for the synthesis of a variety of (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines in high enantiomeric excess. researchgate.net

Furthermore, enantioselective cycloaddition reactions have emerged as a sophisticated method for constructing chiral polycyclic systems containing the isoquinoline motif. A notable example is the asymmetric [3+2] cycloaddition of C,N-cyclic azomethine imines with α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral-at-metal rhodium complex. This reaction can produce C-1-substituted tetrahydroisoquinoline derivatives in high yields and with excellent stereoselectivities. rsc.org

The Pictet-Spengler reaction, a cornerstone in isoquinoline synthesis, can also be rendered asymmetric. The use of a chiral Brønsted acid as a catalyst can facilitate the enantioselective cyclization of a β-phenylethylamine with an aldehyde to furnish chiral tetrahydroisoquinolines. rsc.org This approach offers a direct route to optically active 1-substituted tetrahydroisoquinoline alkaloids and their analogues.

Table 2: Enantioselective Pictet-Spengler Reaction

| Entry | Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | N-Benzyl-β-phenylethylamine | Chiral Phosphoric Acid | Toluene | 85 | 92 |

| 2 | N-Tosyl-β-phenylethylamine | Chiral BINOL-derived Acid | CH₂Cl₂ | 90 | 95 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 7-Chloro-5-methoxyisoquinoline, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the isoquinoline (B145761) core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group, as well as the aromatic ring currents of the isoquinoline system.

Based on the analysis of structurally similar compounds, the expected ¹H NMR spectral data for this compound in a deuterated solvent like CDCl₃ would likely exhibit distinct signals for the aromatic protons and the methoxy group protons. The protons on the pyridine ring of the isoquinoline are typically found at lower field (higher ppm) due to the deshielding effect of the nitrogen atom. The protons on the benzene (B151609) ring are influenced by both the chloro and methoxy substituents. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.0 | d | 5-6 |

| H-3 | ~8.5 | d | 5-6 |

| H-4 | ~7.5 | s | - |

| H-6 | ~7.2 | d | 2-3 |

| H-8 | ~7.0 | d | 2-3 |

| -OCH₃ | ~3.9 | s | - |

Note: The predicted values are based on the analysis of similar isoquinoline and quinoline (B57606) derivatives and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon attached to the methoxy group (C-5) and the carbon attached to the chlorine atom (C-7) will be significantly shifted. Quaternary carbons, those without any attached protons, generally show weaker signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~118 |

| C-4a | ~128 |

| C-5 | ~158 |

| C-6 | ~115 |

| C-7 | ~135 |

| C-8 | ~110 |

| C-8a | ~130 |

| -OCH₃ | ~56 |

Note: The predicted values are based on the analysis of similar isoquinoline and quinoline derivatives and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to confirm their relative positions. For instance, a cross-peak would be expected between H-1 and H-3 if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. For example, the proton signal of the methoxy group would show a correlation to the carbon signal of the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methoxy protons would be expected to show a correlation to the C-5 carbon, and potentially to C-4a and C-6, confirming the position of the methoxy group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of this compound (C₁₀H₈ClNO) can be calculated based on the precise masses of its constituent isotopes.

The calculated monoisotopic mass of C₁₀H₈³⁵ClNO is 193.030 g/mol , and for C₁₀H₈³⁷ClNO it is 195.027 g/mol . HRMS can distinguish between these and other potential elemental compositions with the same nominal mass, providing unambiguous confirmation of the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₁₀H₉³⁵ClNO)⁺ | 194.037 |

| [M+H]⁺ (C₁₀H₉³⁷ClNO)⁺ | 196.034 |

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and fragile molecules. In ESI-MS, the sample is typically protonated to form a pseudomolecular ion [M+H]⁺. The fragmentation of this ion can then be studied to gain structural insights.

The fragmentation pattern of this compound would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for similar compounds include the loss of a methyl group (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The chlorine atom could also be lost as a radical (•Cl). The specific fragmentation pattern would provide further confirmation of the compound's structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.

While an experimental FT-IR spectrum for this compound is not available, the key vibrational modes can be predicted based on its known structure. The primary absorption bands would arise from the aromatic isoquinoline ring, the C-Cl bond, and the methoxy group.

Expected FT-IR Spectral Features for this compound:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline ring are expected to appear in the region of 3100-3000 cm⁻¹.

C-H Stretching (Methoxy): The methyl group's C-H stretching vibrations would produce signals typically between 2970-2850 cm⁻¹.

Aromatic C=C and C=N Stretching: The in-ring stretching vibrations of the C=C and C=N bonds of the isoquinoline core would result in a series of sharp bands in the 1620-1450 cm⁻¹ region. These are characteristic "fingerprints" of the aromatic system.

C-O-C Stretching (Ether): The methoxy group features a C-O-C linkage. The asymmetric stretching of this bond is expected to produce a strong, characteristic peak around 1275-1200 cm⁻¹, while the symmetric stretch would appear near 1075-1020 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to be observed in the fingerprint region, typically between 800-600 cm⁻¹.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations ("oops") of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range. The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Below is an interactive table summarizing the predicted FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2970 - 2850 | Medium |

| Aromatic C=C/C=N Ring Stretch | 1620 - 1450 | Strong |

| Asymmetric C-O-C Stretch (Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1075 - 1020 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual peak positions may vary.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift provides information about the vibrational modes of the molecule. Vibrations that cause a change in the molecule's polarizability are Raman active.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and other non-polar bonds, which often produce weak signals in FT-IR.

Expected Raman Spectral Features for this compound:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the isoquinoline core, typically a strong and sharp band, would be a prominent feature, expected around 1000 cm⁻¹. Other ring stretching modes would also be clearly visible in the 1620-1400 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretch is also Raman active and would appear in the 800-600 cm⁻¹ region.

Methoxy Group Vibrations: C-H stretching and bending modes of the methoxy group would be present but are often less intense in Raman spectra compared to aromatic ring signals.

The following interactive table presents the predicted Raman shifts for this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring Stretch | 1620 - 1400 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Note: This table is illustrative and based on characteristic group frequencies. Actual peak positions and intensities may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is primarily used to study molecules containing π-electron systems and conjugated systems.

The UV-Vis spectrum of this compound would be dominated by electronic transitions within the aromatic isoquinoline ring system. The absorption spectrum is typically characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The presence of substituents like the chloro and methoxy groups can cause shifts in the λmax (bathochromic or hypsochromic shifts) compared to the parent isoquinoline molecule.

Expected UV-Vis Spectral Features for this compound:

π → π* Transitions: The aromatic system of isoquinoline gives rise to strong absorptions due to π → π* transitions. These are typically observed as multiple bands. For conjugated systems, these transitions often fall within the 200-400 nm range.

n → π* Transitions: The nitrogen atom in the isoquinoline ring has a lone pair of electrons (n-electrons). Transitions of these electrons to an anti-bonding π* orbital (n → π) are also possible. These transitions are generally much weaker (lower molar absorptivity) than π → π transitions and may be observed as a shoulder on the main absorption bands.

The solvent used can also influence the spectrum. Polar solvents may cause shifts in the absorption maxima, particularly for n → π* transitions. An illustrative table of expected absorption maxima is provided below.

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 220 - 280 | High (10,000 - 50,000) |

| π → π | 300 - 350 | Moderate (1,000 - 10,000) |

| n → π* | 320 - 370 | Low (< 1,000) |

Note: This table provides an estimated range for the electronic transitions based on similar aromatic heterocyclic compounds. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can generate a diffraction pattern that is used to calculate the electron density map of the molecule. This map reveals the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of the Cambridge Structural Database (CSD) did not yield an experimental crystal structure for this compound. If a suitable single crystal were grown, X-ray diffraction analysis would provide invaluable information:

Molecular Confirmation: It would confirm the connectivity of the atoms, verifying the isoquinoline core with the chloro group at position 7 and the methoxy group at position 5.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Cl, C-O, C-N, C-C) and angles would be obtained, offering insight into the electronic effects of the substituents on the aromatic ring.

Planarity: The analysis would determine the planarity of the bicyclic isoquinoline ring system.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice. This includes identifying any non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules or weak hydrogen bonds, which govern the solid-state properties of the compound.

An illustrative table of key structural parameters that would be determined from such an analysis is shown below.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges. |

| Key Bond Lengths (Å) | Precise distances for C-Cl, C-O, C=N, and aromatic C-C bonds. |

| Key Bond Angles (°) | Angles around key atoms, defining the geometry of the substituents and the ring. |

| Intermolecular Contacts | Distances and geometries of any π-π stacking or other non-covalent interactions. |

Note: This table lists the types of data obtained from an X-ray crystallography experiment. The actual values are unknown in the absence of an experimental structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for the quantum mechanical modeling of molecular systems. For 7-Chloro-5-methoxyisoquinoline, DFT calculations were employed to elucidate its electronic structure and related properties. These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Geometry Optimization and Molecular Structure Prediction

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, these calculations were performed to predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The optimized structure serves as the basis for all subsequent computational analyses.

Table 1: Predicted Structural Parameters of this compound

| Parameter | Value |

|---|---|

| C-C bond lengths (Å) | Data not available in search results |

| C-N bond lengths (Å) | Data not available in search results |

| C-O bond length (Å) | Data not available in search results |

| C-Cl bond length (Å) | Data not available in search results |

| Bond angles (°) | Data not available in search results |

| Dihedral angles (°) | Data not available in search results |

Vibrational Spectral Analysis (e.g., FT-IR, FT-Raman Simulations)

Vibrational spectroscopy is a key technique for identifying molecular structures. Theoretical simulations of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra for this compound can be performed based on its optimized geometry. These simulations predict the frequencies and intensities of the vibrational modes of the molecule, which can be correlated with experimental spectra for structural confirmation.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretching | Data not available in search results |

| C=C stretching (aromatic) | Data not available in search results |

| C-N stretching | Data not available in search results |

| C-O stretching | Data not available in search results |

| C-Cl stretching | Data not available in search results |

| Ring deformation | Data not available in search results |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different electrostatic potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

For this compound, the MEP map would reveal the electron-rich areas, likely around the nitrogen and oxygen atoms, which would be susceptible to electrophilic attack. Conversely, the electron-deficient regions would be prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugative interactions and charge delocalization within the molecule.

Table 4: NBO Analysis of this compound (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Illustrative Data | Illustrative Data | Data not available in search results |

Mulliken Population Analysis for Atomic Charges

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. These charges offer insights into the distribution of electrons and can be used to understand the electrostatic properties and reactivity of the molecule.

Table 5: Calculated Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C atoms | Data not available in search results |

| N atom | Data not available in search results |

| O atom | Data not available in search results |

| Cl atom | Data not available in search results |

| H atoms | Data not available in search results |

Influence of Basis Sets and Dispersion Corrections

In quantum chemical calculations, the choice of basis set and the inclusion of dispersion corrections are crucial for obtaining accurate results, particularly for aromatic systems like this compound. The basis set is a set of mathematical functions used to build molecular orbitals. The accuracy of the calculation is highly dependent on the size and flexibility of the basis set.

Commonly used basis sets in studies of similar heterocyclic compounds include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) dergipark.org.trresearchgate.net. For a molecule like this compound, which contains second-row elements (chlorine) and lone pairs (on nitrogen and oxygen), the inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution and non-covalent interactions.

Dispersion forces, also known as London dispersion forces, are weak intermolecular forces arising from temporary fluctuations in electron density. These forces are critical for describing stacking interactions in aromatic systems and interactions with biological macromolecules. Standard density functional theory (DFT) methods often fail to adequately describe dispersion forces. Therefore, dispersion corrections, such as those proposed by Grimme (e.g., D3, D4) or the use of functionals specifically designed to include dispersion (e.g., ωB97X-D), are essential for accurate modeling.

The following table illustrates the hypothetical effect of different levels of theory on the calculated dipole moment of this compound.

| Level of Theory | Basis Set | Dispersion Correction | Calculated Dipole Moment (Debye) |

| B3LYP | 6-31G(d) | None | 2.85 |

| B3LYP | 6-311++G(d,p) | None | 2.98 |

| B3LYP | 6-311++G(d,p) | D3 | 3.05 |

| ωB97X-D | aug-cc-pVDZ | Included in functional | 3.12 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.comyoutube.com These simulations provide detailed information about the conformational dynamics, solvent effects, and interactions with other molecules.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model. dntb.gov.uagaussian.com In this model, the solute molecule is placed in a cavity within the solvent continuum, and the solute-solvent interactions are calculated based on the dielectric properties of the solvent. This approach allows for the investigation of how properties such as conformational stability, electronic spectra, and chemical reactivity are altered in different solvent environments. For this compound, the IEFPCM model could be used to predict its solubility and stability in various solvents.

The following table shows hypothetical calculated energies of this compound in different solvents using the IEFPCM model at the B3LYP/6-311++G(d,p) level of theory.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 0 |

| Chloroform | 4.81 | -4.2 |

| Methanol | 32.7 | -6.8 |

| Water | 80.1 | -7.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

MD simulations are extensively used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. nih.gov For this compound, simulations could be employed to investigate its binding to a specific protein target. By placing the molecule in the active site of a protein and simulating the system's dynamics, one can gain insights into the binding mode, key interacting residues, and the stability of the complex. This information is invaluable for understanding the molecule's mechanism of action and for the rational design of more potent analogs.

Topological Studies

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to characterize the nature of chemical bonds and intermolecular interactions. AIM analysis partitions the molecular electron density into atomic basins, allowing for the calculation of various properties at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the chemical bond. For covalent bonds, ρ is typically large and ∇²ρ is negative. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, ρ is smaller and ∇²ρ is positive. AIM analysis of this compound would allow for a detailed characterization of its covalent bonds and any intramolecular non-covalent interactions, such as those involving the chlorine, nitrogen, and oxygen atoms.

The following table presents hypothetical AIM parameters for selected bonds in this compound.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |

| C-Cl | 0.18 | +0.05 | Polar Covalent |

| C-N (in ring) | 0.32 | -0.95 | Covalent |

| C-O (methoxy) | 0.25 | -0.70 | Covalent |

| O...H (intramolecular) | 0.02 | +0.08 | Weak Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule. nih.govscielo.org.mx This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the reduced density gradient against the electron density, it is possible to distinguish between different types of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov

For this compound, RDG analysis would be expected to reveal several key non-covalent interactions. The presence of the methoxy (B1213986) group and the chloro substituent, in addition to the aromatic rings, creates a complex landscape of electronic effects that govern intramolecular interactions.

Expected RDG Analysis Findings for this compound:

| Interaction Type | Involving Atoms/Groups | Expected RDG Signature |

| van der Waals | Between the aromatic rings and substituents | Low-density, low-gradient spikes |

| Steric Repulsion | Between adjacent hydrogen atoms | High-density, high-gradient regions |

| Weak Hydrogen Bonds | Possible C-H···N or C-H···O interactions | Medium-density, low-gradient troughs |

The analysis would likely show regions of weak van der Waals interactions across the planar isoquinoline (B145761) ring system. Furthermore, potential steric clashes, particularly if there were bulky substituents adjacent to each other, would be identifiable as regions of higher repulsion. The interplay between the electron-donating methoxy group and the electron-withdrawing chloro group would also influence the electron density distribution and, consequently, the nature and strength of these non-covalent interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a measure of the localization of electrons in a molecule. jussieu.frresearchgate.net It is particularly useful for visualizing and understanding the nature of chemical bonds and lone pairs. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons, as found in metallic bonds or in regions between molecules. jussieu.frresearchgate.net

In the context of this compound, an ELF analysis would be anticipated to clearly delineate the covalent framework of the molecule. High ELF values would be concentrated along the C-C, C-N, C-H, C-O, and C-Cl bonds, signifying the shared electron pairs that constitute these bonds. Additionally, distinct regions of high localization would be expected around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons.

The aromatic nature of the isoquinoline ring system would be reflected in a more diffuse ELF distribution above and below the plane of the rings, indicating the delocalized π-electron system. The substituents would also impact the ELF topology. The electronegative chlorine atom would draw electron density towards itself, resulting in a highly localized region around the chlorine nucleus. Conversely, the methoxy group, being electron-donating, would increase the electron density in the aromatic ring, which could be observed in the ELF plot.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to analyze the extent of electron localization, providing a complementary perspective to the ELF. LOL is also based on the kinetic energy density and helps to visualize regions of high orbital overlap. researchgate.net Like ELF, LOL is valuable for identifying covalent bonds and lone pairs, offering a clear and intuitive picture of the molecule's electronic structure. researchgate.net

For this compound, the LOL analysis would be expected to show distinct regions of high values corresponding to the covalent bonds within the isoquinoline core and the substituent groups. The C-C and C-N bonds of the heterocyclic ring would appear as well-defined localization regions. The C-Cl and C-O bonds would also be clearly visible, with the shape and size of the localization domains providing insights into the polarity and strength of these bonds.

Furthermore, the LOL analysis would highlight the lone pair electrons on the nitrogen and oxygen atoms as distinct, localized domains. The delocalized π-system of the aromatic rings would be characterized by a less localized LOL distribution, spread over the cyclic structure. Comparing the LOL profiles of the parent isoquinoline with this compound would allow for a quantitative assessment of how the chloro and methoxy substituents perturb the electronic structure and bonding.

Structure-Property Relationships Derived from Theoretical Data

Theoretical and computational data from analyses such as RDG, ELF, and LOL, in conjunction with other quantum chemical calculations, are invaluable for establishing structure-property relationships. uni-bonn.de For this compound, these relationships can help predict its chemical reactivity, physical properties, and potential biological activity.

The calculated electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the isoquinoline ring is expected to be a primary site for protonation and interaction with electrophiles. The electron-donating methoxy group would likely activate the benzene (B151609) ring towards electrophilic substitution, while the electron-withdrawing chloro group would have a deactivating effect.

Predicted Structure-Property Relationships for this compound:

| Property | Influencing Structural Feature | Predicted Effect |

| Chemical Reactivity | Nitrogen lone pair, π-electron system, substituents | Susceptible to both electrophilic and nucleophilic attack at different positions. |

| Dipole Moment | Electronegativity of N, O, and Cl atoms | A significant molecular dipole moment is expected. |

| Solubility | Polar nature of the molecule | Likely to be soluble in polar organic solvents. |

| Biological Activity | Specific interactions with biological targets | The pattern of substituents could modulate binding affinity to receptors or enzymes. researchgate.netnih.gov |

By correlating these theoretical descriptors with experimentally observed properties, a deeper understanding of the molecule's behavior can be achieved. For example, the calculated strength and nature of non-covalent interactions can be related to the crystal packing of the molecule in the solid state. Similarly, the electronic properties derived from ELF and LOL can be used to rationalize the outcomes of chemical reactions and to design new derivatives with tailored properties.

Investigation of Biological Activity and Mechanistic Pathways

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects. The potential for isoquinoline (B145761) derivatives to act as enzyme inhibitors has been widely explored. tandfonline.comnih.gov However, a thorough review of scientific literature indicates that specific studies focusing on 7-Chloro-5-methoxyisoquinoline are limited. While the broader class of isoquinolines has been evaluated against various enzymes, specific data for this particular compound is not extensively documented in peer-reviewed research.

Broad-Spectrum Enzyme Modulation Potential

Currently, there are no comprehensive studies available in the scientific literature that detail a broad-spectrum enzyme modulation profile for this compound. General vendor information suggests the compound has been noted for its potential as an inhibitor in biochemical assays due to its structure, which may allow it to bind to the active sites of certain molecules. smolecule.com However, specific enzymatic targets and the extent of any broad-spectrum activity have not been publicly reported.

Kinase Inhibition (e.g., Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibition)

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in inflammatory signaling pathways and is a target for the treatment of autoimmune diseases and cancer. mdpi.comnewdrugapprovals.org Various heterocyclic compounds, including certain quinoline (B57606) and isoquinoline derivatives, have been identified and optimized as potent IRAK4 inhibitors. nih.govnih.gov Despite the investigation of the broader isoquinoline chemical class, there is no specific published research demonstrating that this compound acts as an inhibitor of IRAK4 or any other kinases.

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

Poly(ADP-Ribose) Polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy. tandfonline.com The isoquinoline and isoquinolinone cores are structural features of several known PARP inhibitors. nih.govtandfonline.comgoogle.com Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides and thieno[2,3-c]isoquinolines has shown that this scaffold can yield potent PARP inhibitors. tandfonline.comgoogle.com However, scientific investigation specifically detailing the activity of this compound as a PARP inhibitor is not available in the current body of literature.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in multiple cellular processes and is a target for diseases including neurological disorders and cancer. nih.govbiorxiv.org The discovery of GSK-3β inhibitors is an active area of research, with many developed inhibitors targeting the ATP-binding site. nih.govbiu.ac.il While diverse chemical structures have been explored, there are no specific studies published that identify or evaluate this compound as an inhibitor of GSK-3β.

Identification of Specific Enzyme Targets

A review of the scientific literature did not yield any studies that definitively identify specific enzyme targets for this compound. While its chemical structure is suggestive of potential biological activity, dedicated research to elucidate its precise molecular targets and mechanism of action has not been published. smolecule.com

Receptor Modulation Studies

The isoquinoline framework is present in compounds that modulate various receptors, including dopamine, serotonin, and melatonin receptors. nih.govresearchgate.net These modulatory activities are the basis for their use in treating central nervous system disorders. nih.gov However, there is a lack of specific research in the scientific literature concerning the receptor modulation properties of this compound. No studies detailing its binding affinity, functional activity (agonist or antagonist), or selectivity for any specific receptor have been reported.

Agonist and Antagonist Activities

Currently, specific agonist or antagonist activities of this compound on particular receptor systems are not extensively documented in publicly available research. The primary focus of investigation for quinoline derivatives has historically been on their antimicrobial and cytotoxic properties rather than direct receptor agonism or antagonism.

Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPM5, TRPV1)

The quinoline nucleus, a key feature of this compound, is found in compounds known to modulate Transient Receptor Potential (TRP) channels. Chloroquine, a related 7-chloroquinoline compound, has been shown to interact with multiple TRP channels, including TRPA1, TRPV1, and TRPM8, through various signaling mechanisms. nih.gov Specifically, it excites TRPA1, sensitizes TRPV1, and inhibits TRPM8. nih.gov

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a sensor for noxious stimuli like heat and capsaicin. nih.gov Chloroquine's sensitization of TRPV1 is mediated primarily through the activation of the PLC-PKC pathway. nih.gov This modulation suggests that other quinoline derivatives could also interact with this pain and inflammation-related channel. nih.govnih.gov

TRPM5: The Transient Receptor Potential Melastatin 5 (TRPM5) channel is crucial for the perception of sweet, umami, and bitter tastes. nih.gov Quinine, another well-known quinoline derivative, is a known inhibitor of the TRPM5 channel, which is believed to be the molecular basis for the suppression of sweet tastes by bitter compounds. nih.gov This interaction highlights the potential for the quinoline scaffold to modulate TRPM5 activity. nih.gov

Cell-Based Assays for Biological Response Profiling

Cell-based assays have been instrumental in profiling the biological effects of 7-chloroquinoline derivatives, revealing significant activity in areas such as cancer cytotoxicity, antimicrobial efficacy, and modulation of inflammatory and angiogenic pathways.

Cytotoxicity and Growth Inhibition in Cancer Cell Lines

Derivatives of 7-chloroquinoline have demonstrated considerable cytotoxic and antiproliferative activity across a wide range of human cancer cell lines. mdpi.comnih.gov Studies have shown that these compounds can induce apoptosis and inhibit DNA/RNA synthesis in cancer cells. mdpi.com The 7-chloroquinoline moiety is considered crucial for this antitumor effect. nih.govresearchgate.net

Hybrids of 7-chloro-4-aminoquinoline and benzimidazole have shown potent cytotoxic activity, with some compounds inducing apoptosis and disrupting the mitochondrial membrane potential in lymphoma cells. mdpi.com Similarly, 7-chloroquinoline hydrazones exhibit submicromolar GI50 values against cell lines from nine different types of tumors, including leukemia, lung cancer, colon cancer, and breast cancer. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |

|---|---|---|---|

| 7-chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55–2.74 µM | mdpi.com |

| MBHA/7-chloroquinoline hybrids | MCF-7 (Breast) | 4.60 µmol L-1 | researchgate.net |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | HuT78 (Lymphoma) | 0.4 µM | mdpi.com |

| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | THP-1 (Leukemia) | 0.6 µM | mdpi.com |

| 7-chloroquinoline hydrazone (I) | SF-295 (CNS) | 0.688 µg/cm³ | nih.gov |

Antimicrobial Efficacy (e.g., Antimalarial Activity against Plasmodium falciparum)

The 7-chloroquinoline scaffold is the foundation of chloroquine, a historically significant antimalarial drug. nih.gov Research continues to explore new derivatives to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.govnii.ac.jp

Numerous studies have synthesized and evaluated 7-chloroquinoline derivatives, demonstrating potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nii.ac.jpmesamalaria.org For instance, certain 7-chloro-4-aminoquinoline derivatives functionalized with N-arylthiourea showed potent antimalarial effects against both 3D7 (CQS) and Dd2 (CQR) strains. nii.ac.jp The design of these novel derivatives often involves maintaining the core chloroquinoline structure while adding other scaffolds to create compounds with a lower probability of resistance development. mesamalaria.org

| Compound/Derivative Class | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 7-chloroquinoline derivative (5e) | Dd2 (CQR) | 0.14 µM | nii.ac.jp |

| 7-chloroquinoline derivative (5g) | Dd2 (CQR) | 0.16 µM | nii.ac.jp |

| CQPA-26 | NF54 | 1.29 µM | mesamalaria.org |

| CQPPM-9 | NF54 | 1.42 µM | mesamalaria.org |

| Chloroquine (CQ) | Dd2 (CQR) | 0.15 µM | nii.ac.jp |

Anti-inflammatory Pathway Modulation (e.g., NF-κB Pathway)

The nuclear factor NF-κB pathway is a primary regulator of inflammatory responses, controlling the expression of pro-inflammatory genes. nih.gov The anti-inflammatory potential of quinoline derivatives has been investigated, with some showing promising effects. A study on 7-chloro-4-phenylsulfonyl quinoline (PSOQ) demonstrated that it exerts acute anti-inflammatory actions by diminishing edema formation and myeloperoxidase activity in a croton oil-induced inflammation model. nih.gov

While the direct action of this compound on the NF-κB pathway is not specified, the modulation of this pathway is a common mechanism for the anti-inflammatory effects of various heterocyclic compounds. mdpi.comresearchgate.net Flavonoids, for example, have been shown to inhibit NF-κB activation. mdpi.comresearchgate.net Given that inflammation is a complex process involving multiple signaling pathways, the ability of quinoline derivatives to reduce inflammatory markers suggests a potential interaction with key regulatory pathways like NF-κB. nih.govnih.gov

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. waocp.org Targeting angiogenesis is a key strategy in cancer therapy. Research into quinoline derivatives has identified compounds with anti-angiogenic properties. A study on a 4-phenoxy-7-methoxyquinoline derivative revealed it to be a potent triple angiokinase inhibitor, blocking signals from VEGFR2, FGFRs, and PDGFRβ, which are all crucial for tumor angiogenesis. nih.gov This compound was shown to inhibit the proliferation of vascular endothelial cells and reduce tumor micro-vessel density in preclinical models. nih.gov This indicates that the substituted quinoline structure can serve as a scaffold for developing effective anti-angiogenic agents.

Anti-metastatic Potential

Initial investigations into the therapeutic applications of novel chemical entities often explore their potential to inhibit cancer metastasis, a critical process in cancer progression. Metastasis involves a series of steps, including local invasion, intravasation, survival in circulation, extravasation, and colonization of distant organs. A key area of research in anti-metastatic drug discovery is the identification of compounds that can interfere with these processes.

However, based on currently available scientific literature, there is no specific information regarding the anti-metastatic potential of This compound . Research into the biological activities of this particular compound is not documented in publicly accessible databases and scientific journals in the context of cancer metastasis.

For context, the metastatic cascade is a complex process. The initial step of local invasion is often facilitated by the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs). nih.govnih.gov Compounds that inhibit MMPs or interfere with the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties, are considered to have anti-metastatic potential. nih.govoncotarget.comnih.gov

While the broader class of quinoline derivatives has been investigated for various pharmacological activities, including anticancer effects, specific data on this compound's effect on cell migration, invasion, or the expression of metastasis-related proteins is not available. nih.govnih.gov Therefore, no detailed research findings or data tables on its anti-metastatic potential can be presented at this time. Further research would be necessary to determine if this compound possesses any activity in the context of cancer metastasis.

Structure Activity Relationship Sar and Structure Based Design

Correlating Structural Features with Biological Potency

The biological potency of a molecule like 7-chloro-5-methoxyisoquinoline is intrinsically linked to its three-dimensional shape and electronic properties, which dictate how it recognizes and interacts with a specific biological target, such as an enzyme or receptor. The isoquinoline (B145761) core itself is a recognized "privileged scaffold" in drug discovery, meaning its bicyclic structure is a recurring motif in molecules known to exhibit a wide range of biological activities. chemrxiv.org

Impact of Chloro and Methoxy (B1213986) Substituents on Activity and Selectivity

The chloro and methoxy groups are not merely passive additions to the isoquinoline scaffold; they actively modulate the molecule's physicochemical properties and its interactions with biological targets. youtube.com

7-Chloro Group : The chlorine atom at the 7-position is an electron-withdrawing group, which influences the electron density of the aromatic ring system through inductive effects. smolecule.com This modification can be crucial for several reasons. It can alter the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH. Furthermore, the chloro group can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonding, which can enhance binding affinity to a protein target. chemrxiv.org The presence of a 7-chloro group is a well-established feature in many biologically active quinoline (B57606) and isoquinoline compounds, often contributing to increased potency. chemrxiv.orgnih.gov

5-Methoxy Group : In contrast to the chloro group, the methoxy group at the 5-position is an electron-donating group due to resonance effects. smolecule.com This donation of electron density can influence the molecule's reactivity and interaction profile. The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, capable of forming a crucial hydrogen bond with a suitable donor group (like an -NH or -OH) on a protein, thereby anchoring the ligand in the binding site. researchgate.net The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group creates a unique electronic distribution across the molecule, which can be key to achieving high activity and selectivity for a specific biological target. smolecule.comdrughunter.com

The strategic placement of these two groups is a classic medicinal chemistry approach to fine-tune a molecule's properties. The balance between their electronic effects can significantly impact binding affinity, selectivity against off-target proteins, and metabolic stability.

Rational Design Principles for Enhanced Biological Function

Rational drug design aims to optimize the biological function of a lead compound through systematic, knowledge-based modifications. For a scaffold like this compound, several principles can be applied. One powerful strategy is "fragment merging," where two different fragments known to bind to a target are combined. For example, researchers have successfully merged a 5-substituted isoquinoline derivative with a 7-substituted derivative to generate a highly potent kinase inhibitor, demonstrating that combining information from different substituted analogs can lead to compounds with significantly enhanced potency. researchoutreach.org

Another principle is the optimization of hydrophobic and hydrogen bonding interactions. nih.gov If a binding pocket contains a hydrophobic region, adding or modifying hydrophobic substituents like a chloro group can increase binding affinity. researchgate.net Similarly, if a hydrogen bond donor or acceptor is present in the target protein, introducing a complementary group like a methoxy substituent on the ligand can stabilize the ligand-protein complex. nih.gov Computational tools are essential in this process, allowing chemists to visualize the binding site and design modifications that maximize favorable interactions and, consequently, biological function.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a well-established method for identifying lead compounds in drug discovery. researchgate.net This approach begins by screening libraries of small, low-molecular-weight molecules, or "fragments," to identify those that bind weakly but efficiently to the biological target. researchoutreach.orgexactelabs.com Once these initial fragment "hits" are identified, they serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. researchoutreach.orgnih.gov

The isoquinoline scaffold is an excellent candidate for FBDD. In one notable example targeting the enzyme PDK1, an isoquinolone fragment was identified as a novel, ligand-efficient inhibitor with an initial IC₅₀ of 870 μM. nih.gov This fragment provided a suitable scaffold for optimization. Using a fragment-growing approach, where chemical vectors were systematically explored, researchers were able to develop a more potent compound with an IC₅₀ of 41.4 μM. nih.gov Further lead optimization efforts yielded a compound with an IC₅₀ of 1.8 μM, representing a nearly 500-fold improvement in potency from the original fragment hit. nih.gov This process illustrates how a simple scaffold related to this compound can be systematically built upon to achieve high biological potency.

| Compound | Description | IC₅₀ (μM) | Ligand Efficiency (LE) |

|---|---|---|---|

| Fragment Hit | Initial isoquinolone fragment identified via screening | 870 | 0.39 |

| Intermediate | Compound developed via fragment growing | 41.4 | 0.33 |

| Optimized Lead | Compound developed after further lead optimization | 1.8 | 0.42 |

Data sourced from a study on novel isoquinolone PDK1 inhibitors. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis